5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-15-18-14(17)11-3-1-2-4-12(11)21(15)20-19-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJUTUPFSYJOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves the formation of the quinazoline ring followed by the introduction of the triazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with ethyl glyoxalate can form an intermediate, which upon further reaction with hydrazine derivatives, yields the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times. These methods are optimized to ensure scalability and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Synthetic Routes
The synthesis of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps:
- Formation of the Quinazoline Ring : This is often achieved by reacting 4-chloroaniline with ethyl glyoxalate to form an intermediate.
- Introduction of the Triazole Moiety : The intermediate can then react with hydrazine derivatives to yield the final triazoloquinazoline compound.
Industrial Production
Modern methods for industrial production include microwave-assisted reactions and metal-mediated reactions, which improve yield and reduce reaction times. These techniques are optimized for cost-effectiveness and scalability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can intercalate into DNA, disrupting replication processes and leading to cell death. It has demonstrated cytotoxic effects against various cancer cell lines, including:
The mechanism underlying its anticancer activity may involve inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Moderate antifungal activity |
These findings suggest potential applications in treating infectious diseases.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives, including this compound. It has shown promise in reducing inflammation markers in vitro, indicating its potential as a lead for developing new anti-inflammatory agents.
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound with various target proteins involved in cancer progression. These studies support the hypothesis that it can effectively interact with EGFR and other kinases implicated in tumorigenesis.
Case Studies and Research Findings
Several studies have evaluated the biological activities of quinazoline derivatives similar to this compound:
- Cytotoxic Evaluation : A study synthesized various quinazolinone derivatives and assessed their cytotoxic effects against cancer cell lines using MTT assays. The findings indicated that structural modifications significantly impacted biological efficacy .
- Antioxidant Activity : Research focused on a series of triazoloquinazolines demonstrated antioxidant properties, suggesting additional therapeutic avenues for these compounds .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with various molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. This compound can also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Variations: Chloro vs. Sulfonyl Groups
Key Compound for Comparison : 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline (C15H9ClN4O2S, CAS: 872197-91-6) .
- Structural Differences : Replaces the 4-chlorophenyl group with a phenylsulfonyl moiety.
- No bioactivity data are provided for this compound, but sulfonyl groups are commonly associated with kinase inhibition.
Fused Ring Systems: Thieno-Fused vs. Aryl-Fused Triazolopyrimidines
Key Compounds for Comparison :
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4a-i) and thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 5a-o) .
- [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a-c, Fig. 2 in ).
| Feature | Thieno-Fused Triazolopyrimidines | Aryl-Fused Triazoloquinazolines (e.g., Target Compound) |
|---|---|---|
| Fused Ring | Thiophene + pyrimidine | Benzene + pyrimidine |
| Anticancer Activity | Moderate (GP% range: 50–90%) | Low (GP% ~81.85% in Renal Cancer UO-31 for 6a) |
| NCI Screening | Selected for testing | Generally not selected (except 6a) |
- Key Insight: Thieno-fused systems exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines, likely due to enhanced planarity and electronic interactions with biological targets .
Triazole Ring Position: [1,2,3] vs. [1,2,4] Systems
Key Compound for Comparison : 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline .
- Structural Differences :
- The triazole ring is fused at positions [1,2,4] instead of [1,2,3].
- Substituents: Methylsulfonyl at position 2 vs. 4-chlorophenyl at position 3.
- Methylsulfonyl groups may enhance solubility but reduce membrane permeability relative to chloroaryl substituents.
Bioactivity Trends :
- Chloro Substituents : Enhance electrophilicity and binding to hydrophobic pockets in enzymes or receptors.
- Aryl vs. Heteroaryl Groups: 4-Chlorophenyl may improve selectivity but reduce solubility compared to thieno groups.
Biological Activity
5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C15H8Cl2N4
- Molar Mass : 315.16 g/mol
- CAS Number : 892288-74-3
The structure of the compound features a triazole ring fused with a quinazoline moiety, which is known for its potential therapeutic effects.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
These values suggest potent activity against lung and liver cancer cell lines, indicating its potential as an anticancer agent.
The mechanism underlying the anticancer activity of this compound may involve the inhibition of key signaling pathways associated with tumor growth. Quinazoline derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a critical role in cell proliferation and survival in various cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that compounds within this class can effectively inhibit bacterial and fungal growth.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Moderate antifungal activity |
The antimicrobial properties suggest that this compound could be further explored for therapeutic applications in infectious diseases.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of quinazoline derivatives. The compound has shown promise in reducing inflammation markers in vitro and may serve as a lead for developing new anti-inflammatory agents.
Synthesis and Evaluation
A study conducted by researchers synthesized a series of quinazoline derivatives including this compound and assessed their biological activities. The findings revealed that modifications to the quinazoline structure significantly impacted their biological efficacy .
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound with various target proteins involved in cancer progression. These studies support the hypothesis that this compound can effectively interact with EGFR and other kinases implicated in tumorigenesis .
Q & A
Basic: What are the typical synthetic routes for preparing 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline?
Methodological Answer:
The compound is synthesized via cyclocondensation of 2-hydrazinobenzoic acid derivatives with dithioimidocarbonates, followed by chlorination. A stepwise approach includes:
Cyclocondensation: React 2-hydrazinobenzoic acid with diphenyl-N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis to form the triazoloquinazoline core .
Chlorination: Treat intermediates with phosphorus oxychloride (POCl₃) in benzene to introduce chlorine substituents .
Oxidation (if needed): For sulfonyl derivatives, oxidize methylsulfanyl groups using hydrogen peroxide in glacial acetic acid .
Key Data:
- Typical chlorination reaction time: 2 hours at reflux .
- Yields for analogous compounds range from 39.5% to 85%, depending on substituents .
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical methods:
1H NMR: Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.03–7.86 ppm for triazoloquinazolines) .
LC-MS: Validate molecular weight (e.g., m/z = 372.1 for C₁₇H₁₀Cl₂N₄) .
Elemental Analysis: Ensure C, H, N content matches calculated values (e.g., C: 72.27%, H: 5.16%, N: 16.86% for a related compound) .
Melting Point: Compare observed values (e.g., 196–198°C) with literature .
Example Workflow:
Advanced: How can researchers address low yields in the synthesis of triazoloquinazoline derivatives?
Methodological Answer:
Optimize reaction parameters using Design of Experiments (DoE):
Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Temperature Control: Maintain reflux conditions (80–100°C) to enhance cyclization efficiency .
Stoichiometry: Adjust molar ratios (e.g., 1:1.2 for hydrazine:dithioimidocarbonate) to minimize unreacted starting material .
Case Study:
Advanced: How should researchers design antimicrobial activity assays for this compound?
Methodological Answer:
Follow standardized protocols for microbial susceptibility testing:
Test Strains: Include Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) .
Media: Use Mueller–Hinton agar for bacteria and Sabouraud dextrose agar for fungi .
Controls: Compare activity to reference compounds (e.g., nitrofurantoin for bacteria, ketoconazole for fungi) .
MIC Determination: Employ broth microdilution with serial dilutions (0.5–128 µg/mL) .
Data Interpretation:
Advanced: How can structural contradictions between computational models and experimental data be resolved?
Methodological Answer:
X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., dihedral angles between triazole and quinazoline rings) .
DFT Calculations: Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to validate bond lengths/angles .
Hydrogen Bonding Analysis: Use crystallographic data (e.g., N–H···O interactions at 2.8–3.2 Å) to explain packing arrangements .
Example:
Advanced: What strategies are effective for modifying the compound to enhance bioactivity?
Methodological Answer:
Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to improve antimicrobial potency .
Heterocycle Fusion: Replace the chlorophenyl group with furyl or thienyl moieties to alter π-stacking interactions .
Prodrug Design: Synthesize sulfonyl or amino derivatives for improved solubility .
Data-Driven Example:
Advanced: How can researchers analyze conflicting spectral data (e.g., NMR shifts) for derivatives?
Methodological Answer:
Variable Temperature NMR: Detect dynamic processes (e.g., ring flipping) causing signal broadening .
2D NMR (COSY, HSQC): Assign overlapping aromatic protons in crowded regions (δ 7.0–8.0 ppm) .
Crystallographic Validation: Resolve tautomerism or regioisomerism issues .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
